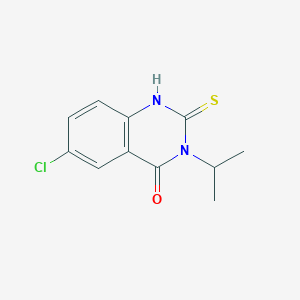
6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone class of compounds. This compound has been extensively researched for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Histamine H4 Receptor Research
6-Chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been identified in studies focusing on histamine H4 receptors. Specifically, quinazoline-containing H4 receptor compounds have been discovered, demonstrating potential in anti-inflammatory applications in vivo in rats (Smits et al., 2008).
Anticancer Activity
This compound has been linked to anticancer research, with studies indicating its utility in inhibiting EGFR-tyrosine kinase, an important target in antitumor therapy. Quinazoline derivatives have shown remarkable activity against specific cancer cell lines (Noolvi & Patel, 2013).
Antiviral Research
Research on quinazolin-4(3H)-ones, including derivatives of this compound, has shown promising results in antiviral activities against various viruses, including influenza and severe acute respiratory syndrome corona (Selvam et al., 2007).
Cytotoxic Evaluation for Cancer Therapy
Studies have also explored the cytotoxic effects of quinazolinone derivatives on cancer cell lines, providing insights into their potential use in cancer therapy (Hassanzadeh et al., 2019).
Antimalarial and Antibacterial Effects
The compound has been investigated for its antimalarial and antibacterial properties. Quinazolinesulfonamides, closely related to the compound , have shown substantial antimalarial activity (Elslager et al., 1984).
Development of Novel Antimicrobial Agents
Synthesized quinazolin-4(3H)-one derivatives have been evaluated for their potential as novel antimicrobial agents, indicating their utility in combating bacterial and fungal infections (Patel et al., 2010).
Antifungal Bioactivities
Research focusing on the synthesis of 3-alkylquinazolin-4-one derivatives, including those related to this compound, has highlighted their potential in antifungal applications (Ouyang et al., 2006).
AMPA Receptor Antagonists
Quinazolin-4-one derivatives have been studied as potential AMPA receptor antagonists, a pathway relevant in neuroscience and pharmacology (Chenard et al., 2001).
Propriétés
IUPAC Name |
6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-5-7(12)3-4-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOKUMUYEIZYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)
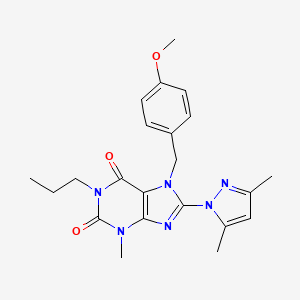
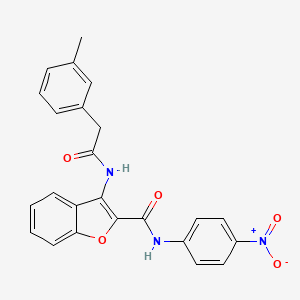
![4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2825343.png)
![1,6-dimethyl-4-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2825347.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2825348.png)
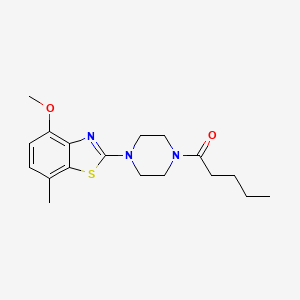
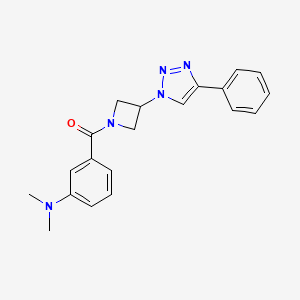
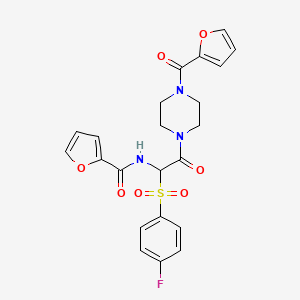
![2,11-Dioxadispiro[2.0.54.43]tridecane](/img/structure/B2825357.png)
![1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole](/img/structure/B2825358.png)

![(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2825360.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2825361.png)